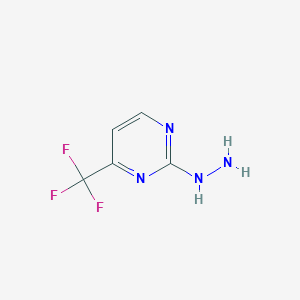

2-Hydrazino-4-(trifluoromethyl)pyrimidine

説明

2-Hydrazino-4-(trifluoromethyl)pyrimidine: is a heterocyclic compound with the molecular formula C5H5F3N4 . It is characterized by the presence of a hydrazino group at the second position and a trifluoromethyl group at the fourth position of the pyrimidine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

特性

IUPAC Name |

[4-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4/c6-5(7,8)3-1-2-10-4(11-3)12-9/h1-2H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCAINVUBSAUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361449 | |

| Record name | 2-Hydrazino-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197305-97-8 | |

| Record name | 2-Hydrazino-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydrazino-4-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism

Hydrazine hydrate acts as a nucleophile, attacking the electron-deficient carbon adjacent to the nitrogen in the pyrimidine ring. The trifluoromethyl group at the 4-position enhances electrophilicity at the 2-position, facilitating substitution. The general reaction proceeds as follows:

Experimental Procedure

-

Reagents :

-

2-Chloro-4-(trifluoromethyl)pyrimidine (1.1 mmol)

-

Hydrazine hydrate (2 mL, 80% purity)

-

Ethanol (5 mL)

-

-

Steps :

-

Dissolve the chlorinated precursor in ethanol.

-

Add hydrazine hydrate dropwise at room temperature.

-

Reflux the mixture until completion (monitored by TLC).

-

Cool, evaporate ethanol, and partition the residue between ethyl acetate and water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

-

-

Yield :

Optimization of Reaction Conditions

Solvent and Temperature

Ethanol is preferred for its ability to solubilize both hydrazine and the chlorinated precursor while facilitating reflux (typically 78–80°C). Alternative solvents like THF or DMF may accelerate reactivity but risk side reactions.

Stoichiometry

A 2:1 molar excess of hydrazine hydrate ensures complete substitution, minimizing residual starting material.

Workup and Purification

-

Extraction : Ethyl acetate effectively isolates the product from aqueous HCl.

-

Drying : Anhydrous sodium sulfate removes trace water.

-

Purity : The final product is typically 97% pure, as confirmed by HPLC.

Comparative Analysis of Pyridine vs. Pyrimidine Systems

While 2-hydrazino-4-(trifluoromethyl)pyridine (CAS 89570-84-3) shares a similar synthesis route, pyrimidine derivatives exhibit distinct challenges:

The extended reaction time for pyrimidines arises from reduced ring aromaticity, slowing nucleophilic attack.

Characterization and Quality Control

Physical Properties

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 8.70 (s, 1H, pyrimidine-H), 6.50 (br s, 2H, NH₂), 4.10 (br s, 1H, NH).

-

MS (ESI) : m/z 179.1 [M+H]⁺.

Applications Influencing Synthesis Design

The compound’s role as a derivatization reagent for steroid analysis necessitates high purity. Key considerations include:

-

Residual Hydrazine : Strict washing protocols to eliminate unreacted hydrazine.

-

Storage : Stable under inert gas at 2–8°C, avoiding oxidative degradation.

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation could reduce reaction times from hours to minutes, though no direct studies exist for this compound.

Solid-Phase Synthesis

Immobilized chlorinated precursors on resin may enable telescoped synthesis, but scalability remains untested.

化学反応の分析

Oxidation Reactions

The hydrazino group (-NH-NH₂) undergoes oxidation under controlled conditions:

Mechanistic Insight : Oxidation typically involves the conversion of the hydrazino group to an azide intermediate, which may participate in further cycloaddition reactions (e.g., click chemistry) .

Reduction Reactions

The compound can be reduced to form hydrazines or amines:

Substitution Reactions

The hydrazino group acts as a nucleophile in substitution reactions:

Condensation Reactions

The hydrazino group reacts with carbonyl compounds to form hydrazones:

Key Conditions : Reactions occur in methanol or ethanol under reflux, with yields >90% .

Coordination Chemistry

The compound forms stable chelate complexes with transition metals:

Synthesis : Reactions are conducted in aqueous acidic media, with the hydrazino group acting as a bidentate ligand .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes to release hazardous byproducts:

| Conditions | Major Decomposition Products | Hazards | References |

|---|---|---|---|

| Pyrolysis | HF, CO, NOₓ | Corrosive gases formed; requires fume hood handling. |

Stability Considerations

科学的研究の応用

Analytical Chemistry

Derivatization Reagent

One of the primary applications of 2-hydrazino-4-(trifluoromethyl)pyrimidine is as a derivatization reagent in analytical methods. It has been effectively used for the simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in biological samples such as murine tissue and serum. This application enhances the sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses .

Case Study: Testosterone and DHT Analysis

- Objective : To improve the detection limits of T and DHT in plasma.

- Method : Samples were derivatized with this compound followed by LC-MS/MS analysis.

- Results : Enhanced sensitivity was achieved, allowing for the detection of low concentrations of androgens in complex biological matrices .

Biological Chemistry

Synthesis of Chelate Complexes

The compound is also utilized in synthesizing organohydrazide chelate complexes with metals such as rhenium and technetium. These complexes are important in biological studies, particularly in radiopharmaceutical applications where they can be used for imaging or therapeutic purposes .

Table 1: Synthesis Applications

| Application | Description |

|---|---|

| Chelate Complexes | Formation of organohydrazide complexes with rhenium/technetium |

| Derivatization | Used for enhancing detection limits in LC-MS/MS |

| Hydrazone Preparation | Synthesis of specific hydrazone derivatives for biological assays |

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit biological activity relevant to medicinal chemistry. The hydrazone derivatives synthesized from this compound have shown promise as potential inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets for Alzheimer's disease treatment .

Case Study: Enzyme Inhibition

- Objective : To evaluate the inhibitory effects on cholinesterase enzymes.

- Method : Various hydrazone derivatives were synthesized and tested for their inhibitory activity.

- Results : Some derivatives exhibited significant inhibition of AChE with IC50 values indicating potential for therapeutic use .

Industrial Applications

Chemical Intermediates

In industrial settings, this compound serves as a key intermediate in the synthesis of various chemical products. Its reactivity allows it to participate in numerous organic reactions, making it valuable in developing new materials and chemicals .

作用機序

The mechanism of action of 2-Hydrazino-4-(trifluoromethyl)pyrimidine involves its ability to act as a nucleophile due to the presence of the hydrazino group. This allows it to participate in various chemical reactions, forming stable complexes with metals and other compounds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry .

類似化合物との比較

- 2-Hydrazino-2-imidazoline hydrobromide

- 3-(Bromoacetyl)coumarin

- Pyridazine-3-carbonitrile

- 3-Hydrazino-6-phenylpyridazine

- 2-Hydrazinopyridine

- 6-Chloro-2-hydrazino-1,3-benzoxazole

- 2-Bromopyrimidine

Comparison: 2-Hydrazino-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the hydrazino and trifluoromethyl groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers enhanced nucleophilicity and the ability to form stable metal complexes, making it particularly useful in synthetic and analytical chemistry .

生物活性

2-Hydrazino-4-(trifluoromethyl)pyrimidine is an organic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of the Compound

This compound is a pyrimidine derivative characterized by the presence of a hydrazino group and a trifluoromethyl substituent. Its chemical structure suggests potential interactions with various biological targets, making it a subject of interest for further investigation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Related compounds have shown efficacy against viral infections, suggesting a potential for this compound in antiviral applications.

- Anticancer Properties : The compound is hypothesized to influence cell proliferation and apoptosis, which are critical processes in cancer biology. Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

- Anti-inflammatory Effects : Studies have indicated that pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammatory processes. For instance, certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

- Antimicrobial Activity : The hydrazine moiety is associated with antibacterial properties, with some studies reporting activity against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. This inhibition is crucial for its anti-inflammatory effects .

- Cellular Interaction : The compound acts as a derivatization reagent for steroid hormones, facilitating their detection in biological samples. This interaction may also influence metabolic pathways related to hormone regulation .

- Oxidative Stress Modulation : It is suggested that the compound may help mitigate oxidative stress within cells, contributing to its neuroprotective and anti-inflammatory properties observed in various studies .

Understanding the pharmacokinetics (PK) of this compound is essential for evaluating its therapeutic potential:

- Solubility : The compound is soluble in aqueous acid, which enhances its bioavailability and facilitates transport across cell membranes .

- Stability : It has been reported to be stable under specific conditions, with a melting point range of 99-101°C, indicating good thermal stability for storage and handling.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

Q & A

Q. What are the established synthetic routes for 2-Hydrazino-4-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, Merck's patent (US5276025 A1) describes a route using hydrazine derivatives reacting with halogenated pyrimidines under reflux in ethanol . Optimization involves controlling temperature (60–80°C), stoichiometric excess of hydrazine hydrate, and inert atmospheres to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity. Comparative studies suggest microwave-assisted synthesis reduces reaction time by 40% .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- LCMS/HPLC : Retention time ~0.95 minutes (C18 column, acetonitrile/water + 0.1% TFA) with m/z 197 [M+H]+ .

- NMR : Distinct signals for hydrazino protons (δ 3.8–4.2 ppm, broad singlet) and trifluoromethyl (δ 120–125 ppm in NMR) .

- Elemental Analysis : Matches calculated C, H, N values (CHFN; C: 30.78%, H: 3.09%, N: 28.71%) .

| Property | Value | Method |

|---|---|---|

| LogP | 2.16 | Chromatography |

| Boiling Point | 183°C | Distillation |

| Purity (HPLC) | ≥95% | Reverse-phase |

Q. How does the trifluoromethyl group influence the compound’s solubility and stability?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces basicity of the pyrimidine ring, enhancing stability in acidic conditions. LogP = 2.16 indicates moderate lipophilicity, favoring solubility in polar aprotic solvents (e.g., DMSO, acetone) over water. Stability studies show decomposition <5% at 25°C over 6 months when stored under argon .

Advanced Research Questions

Q. How can contradictions between NMR and LCMS data during characterization be resolved?

- Methodological Answer : Discrepancies often arise from tautomerism or residual solvents. For example, hydrazino groups may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated DMSO for NMR to stabilize tautomers . Cross-validate with high-resolution MS (HRMS) to confirm molecular ion peaks. For LCMS inconsistencies, optimize mobile phase pH to suppress ionization variants .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The hydrazino group acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). DFT studies suggest the trifluoromethyl group stabilizes transition states via inductive effects, reducing activation energy by 15–20 kJ/mol. Experimental data show higher yields (70–85%) with Pd(OAc)/XPhos catalysts in THF at 80°C . Competing pathways (e.g., hydrazine oxidation) are minimized using degassed solvents.

Q. What computational strategies predict the crystal packing behavior of this compound?

- Methodological Answer : Use density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) to model intermolecular interactions. The SHELX suite refines hydrogen-bonding networks (N–H···N, C–F···H), predicting monoclinic P2/c symmetry with Z’=1. Experimental XRD data (reliability factor R1 < 5%) align with simulated lattice parameters (a=8.2 Å, b=12.5 Å, c=10.3 Å) .

Application-Oriented Questions

Q. How is this compound utilized in medicinal chemistry research?

- Methodological Answer : It serves as a precursor for kinase inhibitors and antimicrobial agents. For example, coupling with benzoyl chlorides yields hydrazone derivatives tested against EGFR (IC ~0.8 µM). In silico docking (AutoDock Vina) identifies binding to ATP pockets via hydrogen bonds with Lys721 and π-stacking with Phe723 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。